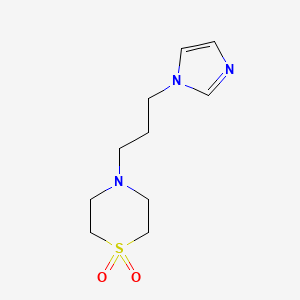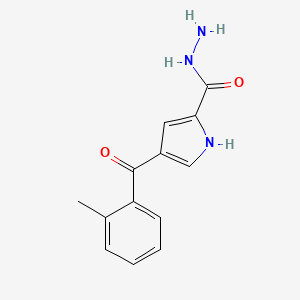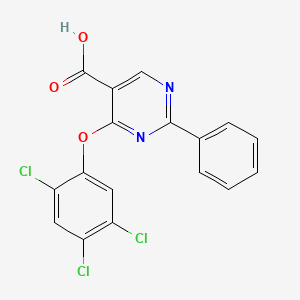![molecular formula C17H9Cl2F6N5 B3139914 N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine CAS No. 477859-69-1](/img/structure/B3139914.png)
N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine
Overview
Description
N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine is a chemical compound that belongs to the family of pyridine-based kinase inhibitors. It is commonly known as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been extensively studied for its anticancer properties. It was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been used for the treatment of other types of cancer.
Scientific Research Applications
Structural and Spectroscopic Analysis
- Spectroscopic Characteristics : Galić, Matković-Čalogović, and Cimerman (2000) studied a Schiff base structurally related to N
2,N6-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine. They characterized it using X-ray analysis, IR, UV/Vis, and NMR spectroscopy, providing insights into the structural and spectroscopic properties of similar compounds (Galić, Matković-Čalogović, & Cimerman, 2000).
Medicinal Chemistry
- Gene Expression Inhibitors : Palanki et al. (2000) explored structure-activity relationships of compounds similar to N
2,N6-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine, focusing on their role as inhibitors of NF-kappaB and AP-1 transcription factors. This research is significant for understanding the therapeutic potential of these compounds in regulating gene expression (Palanki et al., 2000).
Materials Science and Chemistry
Polymerization and Materials Synthesis : Guironnet, Göttker‐Schnetmann, and Mecking (2009) investigated the use of compounds with structures similar to N
2,N6-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine in the catalytic polymerization in dense carbon dioxide, leading to the production of controlled microstructure polyethylenes. This highlights the potential of such compounds in advanced materials synthesis (Guironnet, Göttker‐Schnetmann, & Mecking, 2009).Synthesis of Fluorinated Polyimides : Madhra, Salunke, Banerjee, and Prabha (2002) synthesized novel fluorinated polyimides derived from a diamine monomer related to N
2,N6-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine, indicating its relevance in creating new polymer materials with specific thermal and physical properties (Madhra, Salunke, Banerjee, & Prabha, 2002).
properties
IUPAC Name |
2-N,6-N-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F6N5/c18-10-4-8(16(20,21)22)6-26-14(10)29-12-2-1-3-13(28-12)30-15-11(19)5-9(7-27-15)17(23,24)25/h1-7H,(H2,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREDCOBIPQNUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~6~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B3139841.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B3139845.png)

![1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol](/img/structure/B3139878.png)
![1,1,1-Trifluoro-3-[2-(hydroxymethyl)piperidino]-2-propanol](/img/structure/B3139879.png)

![2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate](/img/structure/B3139892.png)
![[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate](/img/structure/B3139894.png)
![2-[(4-fluorobenzyl)oxy]-6-methoxy-1H-1,3-benzimidazole](/img/structure/B3139895.png)

![Methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B3139900.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate](/img/structure/B3139909.png)

![2-[2-(3-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B3139920.png)